

Molecular structure and stereoisomers of Spirapril

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An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Spirapril

Introduction

Spirapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] As a prodrug, it is metabolically converted in the body to its active diacid metabolite, **spirapril**at.[1][2][3][4][5][6][7] **Spirapril**at exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][6][7] This guide provides a detailed examination of the molecular structure of **spirapril**, an analysis of its stereoisomers, and a summary of the experimental methodologies used for its synthesis and characterization.

Molecular Structure of Spirapril

Spirapril is a complex organic molecule characterized by a unique spirocyclic moiety. Its chemical identity is precisely defined by its IUPAC name and various chemical identifiers.

1.1. Chemical Identification



Identifier	Value	
IUPAC Name	(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid[3][8]	
CAS Number	83647-97-6[3]	
Molecular Formula	C22H30N2O5S2[3]	
SMILES	CCOC(=O)INVALID-LINKNINVALID-LINK C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3[3]	

1.2. Key Structural Features

The structure of **Spirapril** comprises several key components:

- An N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine side chain. This portion is crucial for binding to the active site of the angiotensin-converting enzyme.
- A 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid nucleus. This distinctive spirocyclic group contributes to the overall pharmacokinetic profile of the drug.

The molecule possesses three chiral centers, leading to the possibility of multiple stereoisomers. The clinically utilized form of **Spirapril** has the (S,S,S) configuration, as indicated in its IUPAC name.[3][8]

Stereoisomers of Spirapril

The biological activity of chiral drugs is often highly dependent on their stereochemistry. In the case of **Spirapril**, with its three stereocenters, there are $2^3 = 8$ possible stereoisomers. The designation (S,S,S)-**Spirapril** refers to the specific enantiomer that is used therapeutically. Research has also been conducted on other stereoisomers, notably the (R,S,S) diastereomer, to understand the structure-activity relationship.[9][10]

2.1. Physicochemical and Pharmacological Data of **Spirapril** and its Derivatives



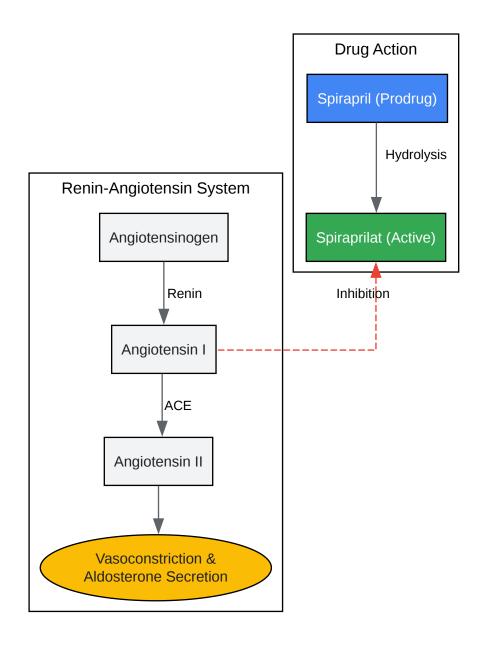
The properties of **Spirapril** and its related compounds, including its active metabolite and hydrochloride salt, are summarized below. The data highlights the high potency of the active metabolite, **spirapril**at.

Compound	Property	Value	Reference
Spirapril	In vivo ACE Inhibition (ID ₅₀)	16 μg/kg	[9]
Spiraprilat	In vitro ACE Inhibition (IC50)	0.8 nM	[9]
In vivo ACE Inhibition (ID50)	8 μg/kg	[9]	
Spirapril Hemihydrate	Optical Rotation [α]D ²⁶	-29.5° (c = 0.2 in ethanol)	
Spirapril Hydrochloride	Melting Point	192-194°C (dec.)	
Optical Rotation [α]D ²⁶	-11.2° (c = 0.4 in ethanol)		

Mechanism of Action: The Renin-Angiotensin System

Spirapril functions as a prodrug, which is hydrolyzed in vivo to its active form, **spirapril**at. **Spirapril**at inhibits the angiotensin-converting enzyme (ACE), disrupting the renin-angiotensin system (RAS) pathway, which is critical for blood pressure regulation.





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Caption: Mechanism of action of Spirapril in the Renin-Angiotensin System.

Experimental Protocols

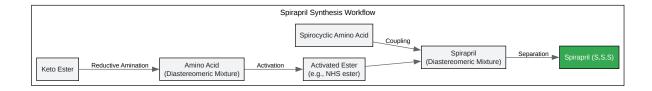
The synthesis of **Spirapril** involves the coupling of two key building blocks followed by the separation of the resulting diastereomers.

4.1. Synthesis of Spirapril



A common synthetic strategy for **Spirapril** involves the following key steps:[4]

- Preparation of the Ester Side Chain Building Block: This is achieved through the reductive amination of a keto ester, resulting in an amino acid with mixed diastereomers.
- Activation of the Amino Acid: The resulting amino acid mixture is activated, for example, as an N-hydroxysuccinimide ester.
- Coupling Reaction: The activated ester is reacted with the spirocyclic amino acid (7-amino-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid).
- Diastereomer Separation: The resulting mixture of **Spirapril** diastereomers is then separated to isolate the desired (S,S,S) isomer.



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Caption: General workflow for the synthesis and purification of **Spirapril**.

4.2. Separation of Diastereomers

The separation of the **Spirapril** diastereomers is a critical step in the manufacturing process to ensure the therapeutic product is enantiomerically pure. Common methods for separating diastereomers include:

Fractional Crystallization: This classical resolution technique relies on the different solubilities
of the diastereomeric salts formed with a chiral resolving agent.[11]



• Chromatography: High-performance liquid chromatography (HPLC), often on a silica gel stationary phase, can be used to separate the diastereomers.[12] The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, allowing for their separation.

The choice of separation method depends on factors such as the scale of the synthesis and the physicochemical properties of the specific diastereomers.

Conclusion

Spirapril is a structurally complex ACE inhibitor whose therapeutic efficacy is intrinsically linked to its specific (S,S,S)-stereochemistry. The presence of a unique dithia-azaspiro nonane moiety distinguishes it from other members of its class. The synthesis of this molecule requires careful control of stereochemistry and efficient methods for the separation of diastereomers. A thorough understanding of its structure, stereoisomerism, and synthesis is essential for researchers and professionals involved in the development and analysis of cardiovascular drugs.

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